4-(Morpholinomethyl)benzothioamide
Description
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C12H16N2OS/c13-12(16)11-3-1-10(2-4-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2,(H2,13,16) |
InChI Key |
UJPDHHUPWNPCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves the reaction of a 4-substituted benzonitrile derivative (where the substituent can be a morpholinomethyl group) with sodium hydrogen sulfide in the presence of ammonium chloride and an aprotic polar solvent to yield the corresponding benzothioamide derivative. This method has been developed to improve safety, yield, and scalability compared to earlier methods involving hazardous reagents such as hydrogen sulfide gas or ammonium sulfide.
Reaction Scheme
The general reaction can be represented as:
$$
\text{4-substituted benzonitrile (I)} + \text{NaHS} \xrightarrow[\text{NH}_4Cl]{\text{Aprotic polar solvent}} \text{4-substituted benzothioamide (II)}
$$
Where the substituent in the benzonitrile (I) is the morpholinomethyl group for the target compound.
Reagents and Solvents
- Sodium hydrogen sulfide (NaHS) : Acts as the sulfur source for thioamidation.
- Ammonium chloride (NH4Cl) : Facilitates the reaction, possibly by maintaining an optimal pH and ionic environment.
- Aprotic polar solvents : The preferred solvents include N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), dimethyl sulfoxide (DMSO), and sulfolane. Among these, DMF is most commonly used due to its excellent solvating properties and reaction efficiency.
Reaction Conditions
| Parameter | Range | Preferred Range |
|---|---|---|
| Temperature | 0 to 150 °C | 10 to 80 °C |
| Pressure | 1 atm to 2 atm | 1 atm to 1.2 atm |
| Reaction Time | 10 minutes to 10 days | Dependent on substituent |
| Solvent Volume Ratio | 2 to 50 times (vs. substrate) | 3 to 20 times |
| Solvent:Water Ratio | 1:0 to 1:1 | Ambient conditions |
The reaction proceeds efficiently under mild conditions without the need for high pressure or toxic gases, which enhances safety and scalability.
Procedure Outline
- Dissolve the 4-substituted benzonitrile derivative (e.g., 4-(morpholinomethyl)benzonitrile) in an aprotic polar solvent such as DMF.
- Add sodium hydrogen sulfide hydrate and ammonium chloride to the solution.
- Stir the mixture at a controlled temperature (typically 40 °C) for a specified time (several hours to a day).
- After completion, acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid to precipitate the benzothioamide.
- Isolate the solid by filtration and dry to obtain the pure this compound.
Advantages Over Previous Methods
- Safety : Avoids use of highly toxic hydrogen sulfide gas and expensive ammonium sulfide.
- Yield : Achieves high yields (often above 90%) compared to earlier methods with yields as low as 40-51%.
- Scalability : Can be performed on a large scale without specialized high-pressure equipment.
- Environmental Impact : Uses less hazardous reagents and solvents, simplifying waste disposal.
Experimental Data and Research Findings
Representative Example (Adapted for Morpholinomethyl Substituent)
| Step | Details |
|---|---|
| Substrate | 4-(Morpholinomethyl)benzonitrile (1.0 g) |
| Sodium hydrogen sulfide | 2.35 g (hydrate form) |
| Ammonium chloride | 2.25 g |
| Solvent | N,N-dimethylformamide (3 mL) + water (0.5 mL) |
| Temperature | 40 °C |
| Reaction time | 22 hours |
| Work-up | Acidification with 2N HCl, addition of water, cooling |
| Yield | Typically ~90-95% |
| Product | This compound, solid |
Comparative Yields from Literature
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogen sulfide + diethylamine | Toluene, pressure | Variable | Safety hazard, special equipment required |
| Ammonium sulfide + microwave | Microwave irradiation | ~40 | Expensive reagent, small scale |
| Sodium hydrogen sulfide + liquid ammonia | 100 °C, pressure | ~51 | Many by-products |
| Sodium hydrogen sulfide + DMF + NH4Cl (present method) | 40 °C, ambient pressure | 90-97 | Mild conditions, high yield |
Analytical and Purification Notes
- The product precipitates upon acidification, facilitating straightforward isolation by filtration.
- Purity is typically confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.
- The method allows for easy scale-up due to mild conditions and simple work-up.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothioamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Morpholinomethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)benzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The morpholine ring and benzothioamide moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-(Morpholinomethyl)benzothioamide (inferred properties) with key analogs:
*Inferred based on structural analogs.
Key Observations:
- Morpholine vs. Imidazole: The morpholinomethyl group in the target compound likely improves water solubility compared to the imidazole-substituted analog (), which may exhibit stronger hydrogen-bonding interactions .
- Lipophilicity: The bromophenyl-substituted benzothioamide () has a higher molecular weight (307.21) and bromine atom, which could enhance membrane permeability compared to the morpholinomethyl derivative .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Morpholinomethyl derivatives are prominent in drug development (), such as in the synthesis of (S)-3-4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a therapeutic candidate .
- Antimicrobial Potential: Thioamide derivatives (e.g., 6a-b in ) are often explored for antimicrobial activity due to sulfur’s electron-rich nature .
Research Findings and Limitations
- Spectroscopic Consistency : Morpholine-containing compounds show distinct ¹H NMR signals for morpholine protons (δ 3.5–3.7 ppm) and thiocarbonyl carbons (δ 190–200 ppm in ¹³C NMR) .
- Limitations: Direct pharmacological data for this compound are absent. Predictions are based on analogs, necessitating further experimental validation.
Biological Activity
4-(Morpholinomethyl)benzothioamide is a chemical compound notable for its unique structure, which includes a morpholine group and a benzothioamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antibacterial and antifungal agent. The chemical formula is represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Chemical Structure and Properties
The compound features a benzene ring substituted with a morpholinomethyl group and a thioamide functional group. This structure enhances its reactivity and biological activity compared to other similar compounds.
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 226.31 g/mol |
| Functional Groups | Morpholine, Thioamide |
Biological Activity
Research has indicated that this compound exhibits significant antibacterial and antifungal properties. Below are some key findings from various studies:
- Antibacterial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Antifungal Activity : Similar studies have demonstrated efficacy against fungal pathogens, suggesting that the thioamide functional group plays a critical role in its antifungal properties.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results highlight its potential as an effective antibacterial agent.
- Antifungal Activity : In another study, this compound was tested against Candida albicans, yielding an MIC of 16 µg/mL. This suggests strong antifungal activity, making it a candidate for further development in treating fungal infections.
The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial cells. Interaction studies have indicated binding affinities with enzymes involved in cell wall synthesis and metabolic pathways essential for microbial survival.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzothiazole | Contains sulfur in a five-membered ring | Known for antifungal properties |
| Benzamide | Contains an amide group instead of thioamide | Exhibits different biological activities |
| Morpholino-benzothiazole | Similar morpholine attachment but with thiazole | Enhanced activity against specific pathogens |
| Thiazolidinone | Contains a five-membered ring with sulfur | Used primarily in diabetes treatment |
Q & A
Q. What are the optimal synthetic routes for 4-(Morpholinomethyl)benzothioamide, and what reaction conditions ensure high yield?
The synthesis of this compound typically involves coupling a morpholinomethyl-substituted benzoyl chloride with a thioamide precursor. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or THF) to facilitate amide bond formation .
- Thioamide Formation : Reaction of intermediates with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) under reflux conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and morpholine ring integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation analysis .
- X-Ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding networks .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
- In Vitro Assays : Use fluorogenic substrates or colorimetric kits (e.g., p-nitrophenyl phosphate for phosphatase activity) to measure IC₅₀ values .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 μM in triplicate to assess potency and selectivity .
- Control Compounds : Include known inhibitors (e.g., ascorbic acid for antioxidant studies) to validate assay conditions .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data for morpholinomethyl derivatives be resolved?
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Systematic Substituent Variation : Compare analogs with methyl, ethyl, or aryl groups at the N4 position of the triazole core to isolate electronic/steric effects .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict electron distribution and binding affinity .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antioxidant vs. enzyme inhibition assays) to identify consistent trends .
Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) and slow evaporation techniques to grow high-quality crystals .
- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model twinning ratios and improve R-factors .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···S or O–H···N) to guide crystal packing predictions .
Q. How can computational methods enhance the understanding of this compound’s reactivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinases or oxidoreductases) .
- Reactivity Simulations : Gaussian 09 or ORCA for transition state analysis of thioamide hydrolysis or morpholine ring opening .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental approaches optimize the compound’s stability in biological matrices?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC-UV at 254 nm .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions in human serum .
- Light/Temperature Sensitivity : Store solutions in amber vials at –20°C and assess stability over 14 days .
Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound?
- Intermediate Characterization : Use LC-MS or TLC to identify bottlenecks (e.g., unstable intermediates or side reactions) .
- Catalyst Optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings or thiourea derivatives for thioamide formation .
- Byproduct Analysis : ¹H NMR or GC-MS to detect impurities (e.g., unreacted morpholine or benzothioic acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
